molecular formula C16H18N2O2S B2711569 Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate CAS No. 1226449-60-0

Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate

Cat. No. B2711569
CAS RN: 1226449-60-0
M. Wt: 302.39
InChI Key: DTWYXLVULKOKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzoate ester group. Pyrimidine rings are common in many biological molecules, including nucleotides of DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrimidine ring and the benzoate ester group . These groups could potentially participate in a variety of chemical reactions.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing pyrimidine rings and benzoate esters can undergo a variety of reactions. For example, pyrimidines can participate in nucleophilic substitution reactions, and benzoate esters can undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrimidine ring could potentially make the compound more polar, while the benzoate ester group could potentially make it less polar .

Scientific Research Applications

Synthesis and Chemical Properties

Research in this area focuses on the synthesis of novel compounds with potential inhibitory effects or as part of developing new drugs. For instance, a study on the synthesis of N-10-methyl-4-thiofolic acid and related compounds aimed at creating potential inhibitors of tetrahydrofolate cofactor forms, indicating a methodological approach to hinder specific biological processes for therapeutic purposes (Elliott et al., 1975). Such studies contribute to the understanding of synthetic routes for producing compounds with desired biological activities.

Antimicrobial Activity

The evaluation of antimicrobial properties is another significant application. A study on the synthesis, characterization, and evaluation of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives demonstrated their potential as antimicrobial agents against various bacteria and fungi, highlighting the role of chemical compounds in developing new antimicrobial therapies (Vijaya Laxmi et al., 2019).

Antifungal and Herbicidal Applications

Investigations into the degradation pathways of novel herbicides, like ZJ0273, by specific bacterial strains offer insights into the environmental fate and potential bioremediation strategies for these chemicals. This knowledge is critical for assessing the environmental impact of new herbicidal compounds and improving their ecological compatibility (Cai et al., 2012).

Biological Activity and Toxicology

Research on the biological systems to evaluate the toxicity of pesticides is crucial for understanding their potential adverse effects on human health and the environment. Studies using in vitro models to assess the effects of specific compounds, such as Benomyl and Pirimiphos-methyl, on cellular components provide valuable data on the mechanisms of toxicity and help in the development of safer agricultural chemicals (Camatini et al., 1996).

properties

IUPAC Name

methyl 4-[(6-propylpyrimidin-4-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-3-4-14-9-15(18-11-17-14)21-10-12-5-7-13(8-6-12)16(19)20-2/h5-9,11H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWYXLVULKOKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC=N1)SCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.